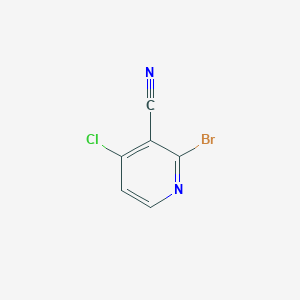
2-methoxynaphthalen-1-yl trifluoromethanesulfonate
Vue d'ensemble
Description
2-Methoxynaphthalen-1-yl trifluoromethanesulfonate (MNT) is an organic compound that has been widely used in various scientific research applications. It is a highly versatile compound that can be used in a variety of synthetic and analytical processes. MNT is a colorless, non-volatile, crystalline solid that is soluble in water and organic solvents. It is a relatively stable compound and has a wide range of uses in organic synthesis, analytical chemistry, and drug development.
Applications De Recherche Scientifique
Catalytic Applications
2-Methoxynaphthalen-1-yl trifluoromethanesulfonate has been explored in various catalytic applications. For instance, silica sol–gel immobilized triflate compounds, including tert-butyldimethylsilyl trifluoromethanesulfonate, have been tested in the acylation of 2-methoxynaphthalene with acetic anhydride, yielding 1-acetyl-2-methoxynaphthalene as the major product (Pârvulescu et al., 2006). Additionally, 2-methoxynaphthalene has been employed in reactions such as selective methylation using dimethyl carbonate, indicating its value in green chemistry (Yadav & Salunke, 2013).
Analytical Chemistry
In analytical chemistry, derivatives of 2-methoxynaphthalene have been utilized as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols. These derivatives react with thiols to form fluorescent adducts, enhancing the detection and analysis of these compounds (Gatti et al., 1990).
Organic Synthesis
In the field of organic synthesis, 2-methoxynaphthalene derivatives have been used in nucleophilic aromatic substitution reactions with Grignard reagents. Such reactions are valuable for inducing axial chirality and synthesizing binaphthyl compounds (Hattori et al., 1995).
Material Science
In material science, 2-methoxynaphthalene derivatives like 2-(6-methoxynaphthalen-2-yl) propanoic acid iron(III) have been studied for their photochemical properties in different organic solvents. Such research contributes to the understanding of the behavior of these compounds under various conditions, which is crucial for their potential applications in material synthesis and photovoltaics (Ibrahim et al., 2016).
Corrosion Inhibition
The hydrazone derivatives of 2-methoxynaphthalene have been investigated for their corrosion inhibition performance on mild steel in acidic environments. This research highlights the potential of these compounds in protecting metals against corrosion, which is significant in various industrial applications (Chaouiki et al., 2020).
Propriétés
IUPAC Name |
(2-methoxynaphthalen-1-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O4S/c1-18-10-7-6-8-4-2-3-5-9(8)11(10)19-20(16,17)12(13,14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCAIURLMSHBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxynaphthalen-1-yl trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)
![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)







![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)